molecular formula C15H15N3S B7627622 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine

Cat. No. B7627622
M. Wt: 269.4 g/mol
InChI Key: MILLDGDAURLTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine, also known as MIQ, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine is not fully understood. However, it has been proposed that N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine exerts its biological activities through the modulation of various signaling pathways. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been found to induce apoptosis and inhibit cell proliferation in various cancer and tumor cell lines. In addition, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been shown to have antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been found to exhibit low toxicity in vitro and in vivo. However, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine also has a short half-life, which can make it difficult to study its pharmacokinetics.

Future Directions

There are several future directions for the study of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine in vivo. The identification of the molecular targets of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine and the elucidation of its mechanism of action are also important future directions. Furthermore, the evaluation of the efficacy and safety of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine in preclinical and clinical studies is needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine involves the reaction of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine with isoquinoline-1-amine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. The yield of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been found to have antibacterial and antifungal activities.

properties

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-11-10-19-14(18-11)7-9-17-15-13-5-3-2-4-12(13)6-8-16-15/h2-6,8,10H,7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILLDGDAURLTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCNC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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